Lauric Acid Leelamide
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Overview
Description
Lauric Acid Leelamide is a novel fatty acid amide derived from lauric acid and leelamine. Lauric acid, also known as dodecanoic acid, is a saturated fatty acid with a 12-carbon atom chain. Leelamine is a diterpene compound known for its weak affinity for cannabinoid receptors. This compound combines these two molecules, resulting in a compound with unique biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lauric Acid Leelamide can be synthesized through the amidation of lauric acid with leelamine. The reaction typically involves the activation of the carboxyl group of lauric acid, followed by its reaction with the amine group of leelamine. Common reagents for this activation include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Lauric Acid Leelamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted amides .
Scientific Research Applications
Lauric Acid Leelamide has several scientific research applications, including:
Chemistry: Used as a model compound for studying fatty acid amides and their reactions.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory and anticancer properties, particularly in the context of cannabinoid receptor interactions.
Industry: Utilized in the development of novel lipid-based materials and formulations
Mechanism of Action
The mechanism of action of Lauric Acid Leelamide involves its interaction with various molecular targets and pathways. It has weak affinity for the human central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, exhibiting partial displacement of specific ligands. Additionally, it inhibits pyruvate dehydrogenase kinase (PDHK) and shows moderate inhibition of phospholipase A2 activity. These interactions contribute to its anti-inflammatory and potential anticancer effects .
Comparison with Similar Compounds
Lauric Acid: A saturated fatty acid with antimicrobial and metabolic properties.
Leelamine: A diterpene compound with weak cannabinoid receptor affinity.
Glycerol Monolaurate: A monoglyceride derivative of lauric acid with strong antimicrobial activity
Uniqueness: Lauric Acid Leelamide is unique due to its combined structure, which imparts properties from both lauric acid and leelamine. This combination results in a compound with distinct biochemical activities, including interactions with cannabinoid receptors and inhibition of specific enzymes .
Properties
Molecular Formula |
C32H53NO |
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Molecular Weight |
467.8 g/mol |
IUPAC Name |
N-[[(1R,4aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]dodecanamide |
InChI |
InChI=1S/C32H53NO/c1-6-7-8-9-10-11-12-13-14-16-30(34)33-24-31(4)21-15-22-32(5)28-19-17-26(25(2)3)23-27(28)18-20-29(31)32/h17,19,23,25,29H,6-16,18,20-22,24H2,1-5H3,(H,33,34)/t29?,31-,32+/m0/s1 |
InChI Key |
ZJZPELRZWMRYGW-PFRPCOQVSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NC[C@@]1(CCC[C@]2(C1CCC3=C2C=CC(=C3)C(C)C)C)C |
SMILES |
CC(C)C(C=C1)=CC2=C1[C@]3(C)[C@](CC2)([H])[C@](C)(CNC(CCCCCCCCCCC)=O)CCC3 |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)C)C)C |
Synonyms |
1R,2,3,4,4aS,9,10,10aR-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrene-dodecanamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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